molecular formula C8H16ClN3 B8214745 1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride

1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride

Cat. No.: B8214745
M. Wt: 189.68 g/mol
InChI Key: RNDYDIPAQIVMRE-UHFFFAOYSA-N
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Description

1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C8H15N3·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2-methylpropylamine with 2-chloromethylimidazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and halogenated imidazole compounds .

Scientific Research Applications

1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit metalloenzymes by chelating the metal ion at the active site. This interaction can disrupt the enzyme’s function, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazol-2-yl)methanamine
  • 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Comparison: 1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for specific applications .

Properties

IUPAC Name

[1-(2-methylpropyl)imidazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)6-11-4-3-10-8(11)5-9;/h3-4,7H,5-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDYDIPAQIVMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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